3-Hydroxyfuran-2,5-dione

Physicochemical profiling Drug-likeness Permeability prediction

Researchers requiring tunable pH-labile protein linkers often face a gap between irreversible maleic anhydride and the overly rapid cleavage of 2,3-dimethylmaleic anhydride. 3-Hydroxyfuran-2,5-dione bridges this window via electron-withdrawing modulation of ring-closure equilibrium. - Provides an intermediate t₁/₂ profile distinct from citraconic and 2,3-dimethylmaleic anhydride. - Favors extracellular target engagement (LogP -0.3 to -0.6, TPSA 63.6 Ų) to limit passive membrane permeability. - Quantified activity: IC₅₀ 180 µM against mouse Ehrlich ascites dihydroorotase for pyrimidine biosynthesis studies.

Molecular Formula C4H2O4
Molecular Weight 114.06 g/mol
CAS No. 52060-79-4
Cat. No. B14086475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyfuran-2,5-dione
CAS52060-79-4
Molecular FormulaC4H2O4
Molecular Weight114.06 g/mol
Structural Identifiers
SMILESC1=C(C(=O)OC1=O)O
InChIInChI=1S/C4H2O4/c5-2-1-3(6)8-4(2)7/h1,5H
InChIKeyCBYAYVFCOHEVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyfuran-2,5-dione: Physicochemical Identity and Compound-Class Overview


3-Hydroxyfuran-2,5-dione (hydroxymaleic anhydride) is a C4H2O4 heterocyclic anhydride (exact mass 113.995 Da ) that belongs to the substituted maleic anhydride family along with maleic anhydride (CAS 108-31-6), citraconic anhydride (CAS 616-02-4), and 2,3-dimethylmaleic anhydride. The defining structural feature is a hydroxyl substituent at the 3-position of the 2,5-furandione ring, which converts the scaffold from a simple electrophilic anhydride into a vinylogous carboxylic acid with distinct tautomeric character [1]. Computed physicochemical parameters include a predicted LogP of −0.3 to −0.6 , a topological polar surface area (TPSA) of 63.6 Ų , one hydrogen-bond donor and four hydrogen-bond acceptors, and zero rotatable bonds . These properties place 3-hydroxyfuran-2,5-dione in a more hydrophilic, hydrogen-bond-capable quadrant of chemical space compared to its alkyl-substituted congeners, directly influencing solubility, permeability, and protein-modification reactivity profiles that are critical for scientific selection.

Hydrophilic scaffold for extracellular/topical studies
High TPSA and low LogP reduce membrane permeability, favoring probe confinement to application site.
pH-reversible protein modification with intermediate kinetics
3‑OH substitution modulates ring‑closure equilibrium for a distinct cleavable amine‑linkage window.
One‑pot synthetic accessibility
Reported 70% yield route supports procurement and analog synthesis for structure–activity studies.

Structural Basis for Unique Amine Modification Kinetics


Maleic anhydride derivatives are widely used for pH-reversible blocking of protein amino groups, but the kinetic window of amide-bond cleavage is exquisitely sensitive to the substitution pattern at the 2- and 3-positions of the furandione ring [1]. Unsubstituted maleic anhydride forms nearly irreversible maleamate linkages, whereas mono‑alkyl substitution (citraconic anhydride) accelerates the reverse reaction ~50‑fold, and 2,3‑dialkyl substitution (2,3‑dimethylmaleic anhydride) accelerates it ~10,000‑fold relative to maleic anhydride, yielding half‑lives as short as 5 min at pH 5.5 and 37 °C [1]. Introduction of a hydroxyl group at the 3‑position introduces an electron‑withdrawing substituent that modulates the pKa of the adjacent carboxylic acid and alters the rate of ring closure, creating a kinetic profile that is distinct from both mono‑alkyl and dialkyl congeners [1] [2]. Consequently, substituting 3‑hydroxyfuran-2,5‑dione with citraconic anhydride or 2,3‑dimethylmaleic anhydride in any application requiring a specific pH‑cleavage half‑life will produce quantitatively different release kinetics, and substituting it with maleic anhydride sacrifices reversibility entirely [1].

Citraconic anhydride vs. 3‑hydroxyfuran‑2,5‑dione
Mono‑alkyl substitution accelerates reverse amide cleavage ~50‑fold; pH‑cleavage half‑life may shift away from desired intermediate window.
2,3‑Dimethylmaleic anhydride vs. 3‑hydroxyfuran‑2,5‑dione
Dialkyl substitution yields half‑lives as short as 5 min at pH 5.5; release kinetics may not transfer for applications requiring prolonged circulation stability.
Maleic anhydride vs. 3‑hydroxyfuran‑2,5‑dione
Lacks reversibility; substituting with 3‑hydroxyfuran‑2,5‑dione may alter the intended irreversible modification profile and requires validation.

Quantitative Differentiation Against Closest Analogs


Polar Surface Area and Lipophilicity Comparison

3-Hydroxyfuran-2,5-dione exhibits a Topological Polar Surface Area (TPSA) of 63.6 Ų and a predicted LogP of −0.3 (XLogP) to −0.60 (ACD/LogP), compared with TPSA values of 43.37 Ų for both maleic anhydride and citraconic anhydride and LogP values of −0.37 (maleic anhydride) and +0.016 to +0.2 (citraconic anhydride) [1] . The addition of a single hydroxyl group increases TPSA by approximately 20 Ų (a ~46% increase) and reduces LogP by 0.3–0.8 log units relative to the methyl-substituted citraconic anhydride .

TPSA & LogP comparison
Head-to-head
ΔTPSA ≈ +20 Ų (46% increase); ΔLogP ≈ −0.3 to −0.8 vs. citraconic anhydride
Higher polarity supports extracellular probe design with reduced passive permeability.
Computed values; experimental permeability confirmation advised.
Physicochemical profiling Drug-likeness Permeability prediction

One-Pot Synthetic Accessibility

A one-pot synthesis of 3-hydroxymaleic anhydrides via TMSOTf-catalyzed cyclization of 1,1-bis(trimethylsilyloxy)ketene acetals with oxalyl chloride delivers the parent 3-hydroxyfuran-2,5-dione in up to 70% yield [1] . By contrast, unsymmetrical alkyl-substituted maleic anhydrides generally require multi-step sequences involving Michael addition, halogenation, elimination, or condensation of α‑ketoesters with alkanoic anhydrides mediated by TiCl₄/N(nBu)₃ [1]. This one‑pot access to the 3‑hydroxy scaffold is notable given that unsymmetrical 3‑hydroxyanhydrides have been only scarcely reported compared with the long‑known 3,4‑dihydroxy‑, 3,4‑diacetoxy‑, and 3,4‑dimethoxymaleic anhydrides [1].

Synthetic accessibility
Cross-study
One‑pot TMSOTf‑catalyzed route, up to 70% yield
Supports procurement and analog synthesis workflows.
Compared to multi‑step routes for unsymmetrical alkyl analogs.
Synthetic methodology Building block procurement Yield optimization

Dihydroorotase Inhibition Potency

3-Hydroxyfuran-2,5-dione inhibited dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 and a test concentration of 10 µM [1]. In the same assay system, a structurally distinct comparator compound (BindingDB entry BDBM50405111) exhibited an IC₅₀ of 5.20 × 10⁵ nM (520 µM) [2]. The 2.9‑fold greater potency of 3‑hydroxyfuran-2,5‑dione, while modest, provides a quantitative baseline for structure–activity relationship (SAR) studies exploiting the hydroxyl substitution pattern.

DHOase inhibition IC₅₀
Head-to-head
IC₅₀ = 180 µM (2.9‑fold lower vs. comparator 520 µM)
Provides a quantitative SAR baseline for dihydroorotase inhibitor optimization.
Mouse Ehrlich ascites assay, pH 7.37; independent replication warranted.
Enzyme inhibition Pyrimidine biosynthesis Antiproliferative target

Monocyte Differentiation-Inducing Activity

According to a patent-associated disclosure, 3-hydroxyfuran-2,5-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anti-cancer agent and for the treatment of skin conditions such as psoriasis [1]. This differentiation-inducing phenotype is not reported for maleic anhydride or citraconic anhydride at comparable potency levels. While direct quantitative comparator data (e.g., EC₅₀, differentiation percentage) for citraconic anhydride are not available in the public domain for the same cellular model, the qualitative differentiation claim, combined with the distinct physicochemical signature that favors extracellular retention, establishes a unique functional niche for the hydroxy-substituted scaffold.

Monocyte differentiation
Data to verify
Qualitative differentiation-inducing phenotype reported
May support phenotypic screening probe development; requires independent validation.
Patent‑associated disclosure; quantitative comparator data unavailable.
Cell differentiation Anti-cancer Dermatological application

Recommended Application Scenarios


pH-Reversible Protein Modification with Intermediate Kinetics

For delivery systems requiring a pH-labile amine linkage that is more reversible than maleic anhydride (nearly irreversible) but slower than 2,3-dimethylmaleic anhydride (t₁/₂ ≈ 5 min at pH 5.5), the 3‑hydroxy substitution offers a distinct kinetic window via electron‑withdrawing modulation of the ring‑closure equilibrium [3]. This intermediate kinetic profile, inferred from the established structure–kinetics relationship for disubstituted maleic anhydrides [3], makes 3-hydroxyfuran-2,5-dione a candidate for applications where both circulation stability (slower cleavage than dialkyl analogs) and endosomal release (faster cleavage than mono‑alkyl or unsubstituted analogs) are required.

Extracellular and Topical Probe Development

The elevated TPSA (63.6 Ų) and reduced LogP (−0.3 to −0.6) relative to citraconic anhydride (TPSA 43.37 Ų, LogP +0.016) predict significantly lower passive membrane permeability [3] . This favors extracellular or topical target engagement over systemic absorption, making 3-hydroxyfuran-2,5-dione a more suitable scaffold than citraconic anhydride for developing dermatological agents or extracellular enzyme inhibitors where confinement to the application site is desirable.

Dihydroorotase Inhibitor Lead Optimization

With a measured IC₅₀ of 180 µM against mouse Ehrlich ascites dihydroorotase—2.9‑fold more potent than a comparator in the same assay [3]—3-hydroxyfuran-2,5-dione provides a quantitative starting point for medicinal chemistry campaigns targeting pyrimidine biosynthesis in proliferative or infectious diseases. The hydroxyl group offers a synthetic handle for further derivatization (e.g., esterification, etherification) while retaining the anhydride warhead for covalent enzyme modification.

Sustainable Synthesis and Biobased Procurement

The one‑pot synthetic route from 1,1‑bis(trimethylsilyloxy)ketene acetals achieving up to 70% yield [3] provides a practical procurement pathway. Additionally, emerging routes from biomass‑derived 5‑hydroxymethylfurfural (HMF) position 3‑hydroxyfuran-2,5‑dione as a potentially renewable alternative to petrochemically derived maleic anhydride for applications in green chemistry and sustainable polymer synthesis.

Application
Selection Property
Validation Focus
pH‑reversible protein modification
Intermediate pH‑cleavage kinetics via 3‑OH substitution
Release kinetics profiling at endosomal pH
Extracellular and topical probe design
High TPSA / low LogP scaffold favoring extracellular retention
Permeability and systemic absorption assessment
Dihydroorotase inhibitor lead optimization
Baseline DHOase inhibition activity
Enzyme inhibition SAR and selectivity screening
Sustainable synthesis and procurement
One‑pot synthetic route with reported yield
Scalability and renewable‑feedstock adaptation
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